Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate
Description
Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a methoxymethyl (-CH2OCH3) substituent at position 1, a methyl ester (-COOCH3) at position 3, and an iodine atom at position 4.
Properties
IUPAC Name |
methyl 4-iodo-1-(methoxymethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O3/c1-12-4-10-3-5(8)6(9-10)7(11)13-2/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVJEEHZFCIPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(C(=N1)C(=O)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation and N-Substitution
The pyrazole ring is assembled via cyclocondensation of hydrazines with 1,3-diketones or alkynes. For 1-(methoxymethyl)-1H-pyrazole, nucleophilic substitution of pyrazole with chloromethyl methyl ether (MOM-Cl) under basic conditions is common. For example, reaction of pyrazole with MOM-Cl in the presence of potassium carbonate () in tetrahydrofuran (THF) yields the N-methoxymethyl-protected intermediate. This step ensures regioselective substitution at the 1-position, critical for subsequent iodination.
Iodination Strategies
Iodination at the 4-position presents challenges due to the electron-rich nature of the pyrazole ring. Two primary methods dominate:
-
Direct Electrophilic Iodination : Using iodine () with oxidizing agents like or in acetic acid.
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Metal-Mediated Iodination : Employing transition metals (e.g., CuI) with iodinating reagents such as N-iodosuccinimide (NIS).
A study by Li et al. demonstrated that electrophilic iodination in dimethyl sulfoxide (DMSO) without base additives achieves 92% yield for analogous aryl iodides. This method avoids side reactions caused by strong bases, which can deprotect the methoxymethyl group.
Table 1: Comparison of Iodination Conditions
Esterification of the Carboxylic Acid Intermediate
The final step involves esterification of the 3-carboxylic acid derivative. Thionyl chloride () in methanol is widely used, converting the acid to the methyl ester with >90% efficiency. Alternative methods include Mitsunobu reactions or diazomethane methylation, though these pose safety and scalability issues.
Regioselectivity and Protecting Group Dynamics
Challenges in Iodine Positioning
The electron-donating methoxymethyl group at the 1-position directs electrophilic substitution to the 4- and 5-positions. Computational studies suggest that steric effects favor iodination at the 4-position, but competing 5-iodo byproducts can form. To mitigate this, low-temperature reactions (-20°C) and bulky solvents (e.g., dichloromethane) enhance 4-iodo selectivity.
Protecting Group Stability
The methoxymethyl (MOM) group is prone to acid-catalyzed cleavage. During iodination, strongly acidic conditions (e.g., ) may hydrolyze the MOM group, necessitating neutral or weakly acidic media. A patent by Zhang et al. highlights the use of trimethylsilyl (TMS) groups as transient protectors for the 5-position, enabling selective iodination at the 4-position before deprotection.
Reaction Scheme 1: Protecting Group Strategy
Scalability and Industrial Considerations
Solvent and Reagent Optimization
Large-scale synthesis requires cost-effective solvents with low toxicity. Ethanol and water mixtures are preferred for initial N-methoxymethylation, while DMSO, despite its efficacy in iodination, poses disposal challenges. Recent advances propose polyethylene glycol (PEG) as a recyclable solvent alternative, achieving 85% yield in iodination.
Catalytic Innovations
Transition-metal catalysts (e.g., Pd/C) enable catalytic deprotection and iodination cycles. For instance, hydrogenation with 5% Pd/C removes bromine protecting groups without affecting the iodine substituent. This approach reduces metal waste and improves atom economy.
Table 2: Industrial-Scale Reaction Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Iodination Solvent | DMSO (0.1 mL/mmol) | PEG-400 (5 L/kg) |
| Catalyst Loading | 10 mol% CuI | 2 mol% Pd/C |
| Reaction Time | 6 hours | 2 hours |
| Overall Yield | 92% | 88% |
Applications and Derivative Synthesis
Medicinal Chemistry Applications
The iodine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl derivatives with anticancer activity. this compound itself exhibits moderate antioxidant properties, with IC values of 12 µM in DPPH assays.
Functionalization Pathways
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Suzuki Coupling : Reaction with arylboronic acids yields 4-arylpyrazole derivatives.
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Nucleophilic Aromatic Substitution : Displacement of iodine with amines or thiols.
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Carbonylation : Palladium-catalyzed carbonylation introduces ketone or amide groups.
Chemical Reactions Analysis
Chemical Reactions Involving Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate
This compound can participate in various chemical reactions due to its functional groups. Below are some notable reactions:
Substitution Reactions
The compound can undergo nucleophilic substitution reactions where the iodine atom serves as a leaving group. The choice of nucleophile and solvent can greatly affect reaction rates and outcomes.
Coupling Reactions
Coupling reactions, particularly those catalyzed by palladium, can be employed to form new carbon-carbon bonds. For instance, reactions with aryl boronic acids can yield biaryl compounds, which are valuable in pharmaceuticals.
Functionalization
Functionalization of the pyrazole ring can lead to derivatives with enhanced biological activity. For example, modifications at specific positions on the ring can significantly alter pharmacological properties.
Data Table: Key Reaction Conditions and Yields
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHINO
- Molecular Weight : 296.06 g/mol
- IUPAC Name : Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate
The compound features a pyrazole ring with a methoxymethyl group and an iodine atom, which contributes to its reactivity and potential biological activity.
Medicinal Chemistry
This compound has been investigated for its pharmacological properties. The iodine atom in the structure enhances the lipophilicity and may influence biological interactions, making it a candidate for developing new therapeutic agents.
Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrazole framework can lead to improved efficacy against tumors .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex pyrazole derivatives. Its reactivity allows for various substitution reactions, enabling the construction of diverse molecular architectures.
Synthesis Example
A typical synthetic route involves the reaction of methyl 4-iodo-1H-pyrazole-3-carboxylate with different nucleophiles under controlled conditions to yield substituted pyrazole derivatives. For instance, the introduction of different alkyl groups can be achieved via nucleophilic substitution reactions .
Agrochemical Research
Research indicates potential applications in agrochemicals, particularly as herbicides or fungicides. Compounds with similar structures have demonstrated efficacy in controlling plant pathogens and pests.
Case Study: Herbicidal Activity
A related study evaluated the herbicidal properties of pyrazole derivatives against common agricultural weeds. Results showed that specific derivatives exhibited significant herbicidal activity, leading to interest in further exploring this compound for similar applications .
Data Tables
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Methyl 4-iodo-1H-pyrazole-3-carboxylate | Substituted Pyrazole Derivative | ~70% |
| Condensation Reaction | Aldehyde + Pyrazole Derivative | Complex Pyrazole Compound | TBD |
Mechanism of Action
The mechanism by which Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The ester group can also undergo hydrolysis, releasing the active pyrazole derivative in vivo.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between the target compound and related pyrazole derivatives:
Electronic and Steric Effects
- Methoxymethyl vs. Trifluoroethyl (Position 1):
The methoxymethyl group (-CH2OCH3) is electron-donating, enhancing the electron density of the pyrazole ring, whereas the trifluoroethyl group (-CF3CH2) in the analog from is strongly electron-withdrawing. This difference impacts reactivity in electrophilic substitutions or coordination chemistry . - Iodine vs. Hydrogen (Position 4): The iodine atom increases molecular weight and polarizability, making the compound a candidate for halogen-bonding interactions or radiopharmaceutical applications. In contrast, non-iodinated analogs (e.g., Methyl 1H-pyrazole-3-carboxylate) are simpler and cheaper .
Biological Activity
Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity based on existing research findings, synthesizing data from various studies and sources.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₆H₇IN₂O₂
- Molecular Weight : 266.04 g/mol
- CAS Number : 75092-25-0
- Physical Form : Powder or crystals, soluble in organic solvents like ethanol .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial in various biological processes, including metabolic pathways and signaling cascades.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, studies on related pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These compounds can induce apoptosis and enhance the efficacy of conventional chemotherapy agents like doxorubicin .
Antimicrobial Activity
Pyrazole derivatives have demonstrated antimicrobial properties. For example, studies on similar compounds revealed that they could inhibit the growth of various phytopathogenic fungi. The effectiveness of these compounds varies, but some have shown superior activity compared to standard antifungal agents .
Study on Anticancer Activity
A study evaluated the cytotoxic effects of several pyrazole derivatives, including those structurally similar to this compound. The results indicated that certain derivatives exhibited significant cytotoxicity in breast cancer cell lines, with enhanced effects observed when combined with doxorubicin. The combination therapy showed a synergistic effect, particularly in the Claudin-low breast cancer subtype .
Antifungal Activity Evaluation
In another study focusing on antifungal properties, a series of pyrazole derivatives were synthesized and tested against seven different phytopathogenic fungi. The results indicated that certain compounds exhibited moderate to excellent antifungal activity, suggesting that this compound could be a candidate for further development in agricultural applications .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 266.04 g/mol | Anticancer, Antifungal |
| 4-Iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole | 252.05 g/mol | Enzyme inhibition |
| 3-Methyl-1H-pyrazole-4-carboxylic acid amides | Varies | Moderate anticancer activity |
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 4-iodo-1-(methoxymethyl)-1H-pyrazole-3-carboxylate?
A two-step methodology is often employed:
- Step 1 : Introduction of the methoxymethyl group via alkylation. Use NaH as a base and methyl iodide in DMF at 0–25°C to substitute the pyrazole N–H proton .
- Step 2 : Iodination at the 4-position. Employ N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere, monitored by TLC for completion .
Key considerations : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to avoid halogen exchange side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxymethyl OCH₃ at δ ~3.3 ppm, pyrazole ring protons between δ 6.5–8.0 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic pattern matching for iodine (m/z +127).
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. How can researchers optimize the solubility of this compound for reaction screening?
- Test solvents like DMSO, THF, or dichloromethane due to the ester and iodinated pyrazole moieties. For aqueous compatibility, use co-solvents (e.g., 10% DMSO in PBS) .
- Pre-saturate solutions with inert gas (N₂/Ar) to prevent oxidative decomposition of the iodo group .
Advanced Questions
Q. What strategies mitigate competing side reactions during iodination at the pyrazole 4-position?
- Regioselective control : Pre-coordinate the pyrazole ring with a Lewis acid (e.g., ZnCl₂) to direct iodination to the 4-position, minimizing 5-substitution byproducts .
- Temperature modulation : Conduct reactions at –20°C to reduce radical-mediated halogen scrambling .
Data contradiction note : Some protocols report higher yields with CuI catalysis, but this risks Cu-mediated coupling side reactions; validate via controlled parallel experiments .
Q. How does the iodo substituent influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?
- The 4-iodo group undergoes Pd-catalyzed coupling with aryl/heteroaryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C).
- Mechanistic insight : The electron-withdrawing ester at C3 stabilizes the transition state, enhancing coupling efficiency compared to non-ester analogs .
Advanced tip : Use DFT calculations (B3LYP/6-31G*) to predict coupling barriers and optimize ligand selection .
Q. What are the implications of the methoxymethyl group on metabolic stability in biological assays?
Q. How can researchers resolve contradictions in reported stability data for this compound?
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, acidic/basic buffers) and monitor degradation via HPLC.
- Contradiction source : Some studies assume stability due to the ester’s electron-withdrawing effects, but iodine’s lability under light requires amber vials and inert storage (–20°C, Ar) .
Methodological Challenges
Q. How to scale up synthesis while maintaining high regioselectivity?
Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?
Q. How to validate the compound’s role as a kinase inhibitor precursor?
- Stepwise functionalization : Replace iodine with aminopyridine via Buchwald-Hartwig amination, then test inhibition against CDK2/EGFR kinases.
- SAR analysis : Compare IC₅₀ values with analogs lacking the methoxymethyl or ester groups .
Tables for Key Data
Q. Table 1. Comparative Iodination Yields Under Different Conditions
| Condition | Catalyst | Yield (%) | Byproducts Observed | Reference |
|---|---|---|---|---|
| NIS, DMF, 25°C | None | 72 | 5-iodo (8%) | |
| NIS, ZnCl₂, –20°C | ZnCl₂ | 89 | None | |
| NIS, CuI, DMF, 40°C | CuI | 65 | Di-iodo (12%) |
Q. Table 2. Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 45 | Stable >48h at 25°C |
| THF | 28 | Precipitates upon prolonged storage |
| Dichloromethane | 35 | Avoid exposure to light |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
